

(R)-IL-17 modulator 4 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-IL-17 modulator 4

Cat. No.: B12414776

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An In-depth Technical Guide to (R)-IL-17 Modulator 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IL-17 modulator 4, also identified as compound 23 in seminal research, is a potent, orally bioavailable small molecule designed to modulate the protein-protein interaction of Interleukin-17A (IL-17A).^[1] As the R-enantiomer of IL-17 modulator 4, this compound is a pro-agent of IL-17 modulator 1.^{[2][3]} Its mechanism of action offers a promising therapeutic strategy for a range of IL-17A-mediated inflammatory and autoimmune diseases, including psoriasis.^{[1][2][3]} This document provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its characterization.

Chemical Structure and Properties

(R)-IL-17 modulator 4 is a complex synthetic molecule with the systematic IUPAC name (R)-N-(dicyclopropylmethyl)-2-((1-isopropyl-1H-pyrazole-5-carbonyl)amino)-N'-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)malonamide. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
Compound Name	(R)-IL-17 modulator 4
Synonyms	Compound 23
CAS Number	2446804-29-9[3]
Molecular Formula	C ₂₇ H ₃₄ N ₆ O ₂
Molecular Weight	474.60 g/mol
SMILES	CC(C)n1nccc1C(=O)N--INVALID-LINK-- C(=O)Nc1ccc(cc1)-c1c(C)n[nH]c1C

Table 2: Physicochemical Properties

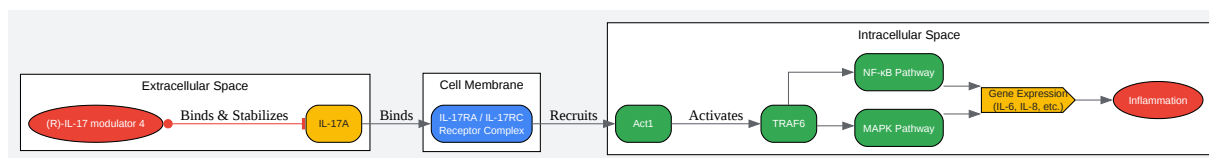
Property	Value
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term

Mechanism of Action

(R)-IL-17 modulator 4 functions as a protein-protein interaction modulator. It binds to the central pocket of the IL-17A homodimer, stabilizing a conformation that is unable to effectively bind to its receptor, IL-17RA.[1] This allosteric modulation inhibits the downstream signaling cascade initiated by the IL-17A/IL-17RA interaction, thereby mitigating the pro-inflammatory effects of IL-17A.

IL-17 Signaling Pathway and Modulation

The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) triggers the recruitment of the adaptor protein Act1. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and chemokines like IL-6, IL-8, and various metalloproteinases. **(R)-IL-17 modulator 4** intervenes at the initial step of this cascade by preventing the IL-17A/IL-17RA binding.



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Caption: IL-17 signaling pathway and the inhibitory action of **(R)-IL-17 modulator 4**.

Biological Activity and Pharmacokinetics

The biological activity and pharmacokinetic profile of IL-17 modulator 4 have been characterized through a series of in vitro and in vivo studies.

Table 3: In Vitro Activity

Assay	Cell Line	Stimulants	Endpoint	EC ₅₀ (nM)
IL-8 Secretion	HEKa	IL-17A, TNFα	IL-8 release	14

Data for IL-17 modulator 4 (racemate or unspecified).[1]

Table 4: In Vivo Pharmacokinetics in Rats

Parameter	Value
Administration Route	Oral
Clearance	7.4 mL/min/kg
Volume of Distribution (Vss)	2.6 L/kg
Half-life (t _{1/2})	3.7 h
Oral Bioavailability	100%

Data for IL-17 modulator 4 (racemate or unspecified).[1]

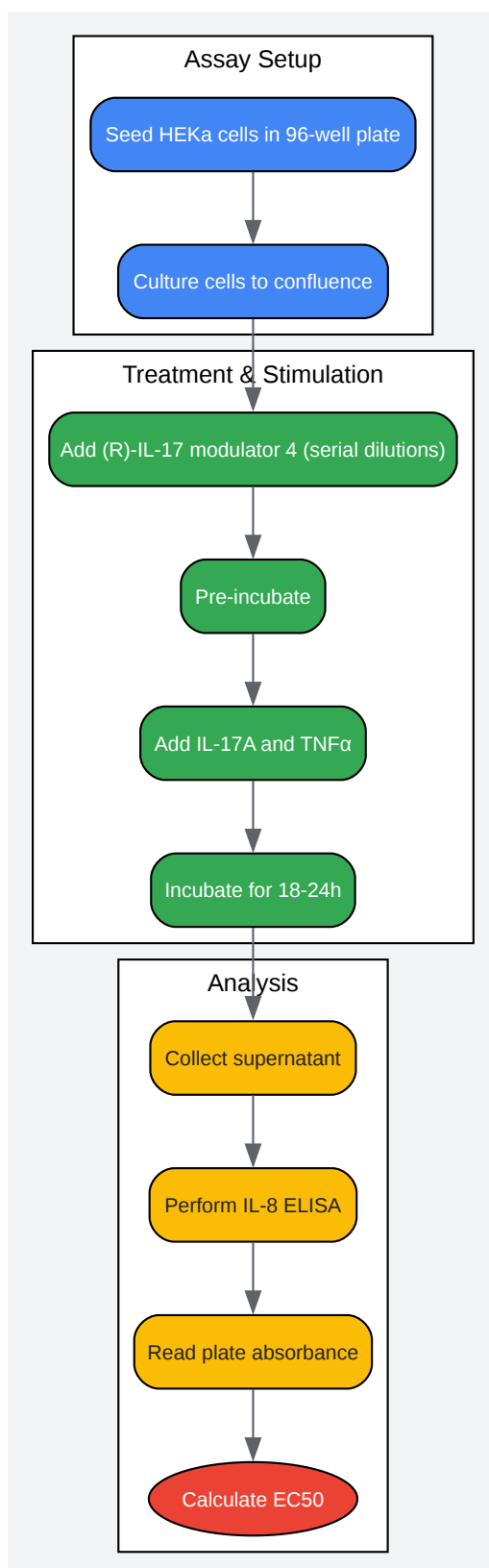
Experimental Protocols

In Vitro IL-8 Secretion Assay

This assay is designed to measure the ability of a compound to inhibit the production of IL-8, a pro-inflammatory chemokine, in human epidermal keratinocytes (HEKa) stimulated with IL-17A and TNF α .

Methodology:

- **Cell Culture:** Human adult epidermal keratinocytes (HEKa) are cultured in appropriate media and seeded into 96-well plates.
- **Compound Treatment:** Cells are pre-incubated with various concentrations of **(R)-IL-17 modulator 4** for a specified period.
- **Stimulation:** The cells are then stimulated with a combination of recombinant human IL-17A and TNF α to induce IL-8 production.
- **Incubation:** The plates are incubated for 18-24 hours to allow for IL-8 secretion into the culture supernatant.
- **Quantification:** The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** The EC₅₀ value, representing the concentration of the compound that inhibits 50% of the IL-8 production, is calculated from the dose-response curve.



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Caption: Workflow for the in vitro IL-8 secretion assay.

In Vivo Pharmacokinetic Study in Rats

This study is conducted to determine the pharmacokinetic properties of **(R)-IL-17 modulator 4** following oral administration in a rodent model.

Methodology:

- **Animal Model:** Male Sprague-Dawley or Wistar rats are used for the study.
- **Acclimatization:** Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
- **Fasting:** Rats are fasted overnight before dosing, with free access to water.
- **Compound Formulation:** **(R)-IL-17 modulator 4** is formulated in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% methylcellulose).
- **Dosing:** A single oral dose of the compound is administered to the rats via gavage.
- **Blood Sampling:** Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- **Plasma Preparation:** Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
- **Bioanalysis:** The concentration of **(R)-IL-17 modulator 4** in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
- **Pharmacokinetic Analysis:** The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental analysis.

Conclusion

(R)-IL-17 modulator 4 is a promising small molecule inhibitor of the IL-17A pathway with excellent oral bioavailability and potent in vitro activity. Its well-defined mechanism of action, involving the allosteric modulation of the IL-17A homodimer, presents a compelling approach

for the development of novel therapies for a variety of inflammatory and autoimmune disorders. The experimental protocols detailed herein provide a foundation for further research and development of this and similar compounds.

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- To cite this document: BenchChem. [(R)-IL-17 modulator 4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414776#r-il-17-modulator-4-chemical-structure-and-properties]

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